N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
- Although I couldn’t find an extensive introduction specific to this compound, it’s essential to note that it has attracted scientific interest due to its potential applications.
WAY-327936: is a chemical compound with the CAS number 620103-74-4. It falls under the category of investigational drugs.
Preparation Methods
- The synthetic routes and reaction conditions for WAY-327936 are not widely documented in the public domain. industrial production methods likely involve specialized processes to achieve high purity.
- Further research or access to proprietary information would be necessary to provide detailed synthetic pathways.
Chemical Reactions Analysis
- Major products formed during these reactions are also not publicly available.
WAY-327936: may undergo various chemical reactions, including oxidation, reduction, and substitution. Unfortunately, specific reagents and conditions remain undisclosed.
Scientific Research Applications
Chemistry: Researchers may explore for its unique chemical properties, such as its stability, solubility, and interactions with other compounds.
Biology: It could be investigated for its effects on cellular processes, receptors, or enzymes.
Industry: Companies may explore its use in drug development or other industrial applications.
Mechanism of Action
- Unfortunately, the precise mechanism by which WAY-327936 exerts its effects remains undisclosed.
- Molecular targets and pathways involved are proprietary information.
Comparison with Similar Compounds
- Similar compounds are not explicitly listed in publicly available sources.
WAY-327936: ’s uniqueness lies in its specific chemical structure and properties.
Remember that my information is based on publicly accessible data up to a certain point, and proprietary details may not be included. For a comprehensive understanding, further research or access to specialized databases would be necessary
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S3/c12-9-5-6-10(18-9)19(15,16)14-11-13-7-3-1-2-4-8(7)17-11/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKZYXRZNANQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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